molecular formula C7H4Br2N2 B11848960 3,7-Dibromo-1H-indazole

3,7-Dibromo-1H-indazole

Cat. No.: B11848960
M. Wt: 275.93 g/mol
InChI Key: MFXNJRIIDLGHQB-UHFFFAOYSA-N
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Description

3,7-Dibromo-1H-indazole is a high-value brominated indazole derivative serving as a versatile synthetic intermediate in organic and medicinal chemistry. Its structure makes it a privileged scaffold for constructing targeted molecules, particularly in pharmaceutical research and development . This compound is professionally manufactured and analyzed to meet stringent quality standards, with a guaranteed purity of >99% confirmed by multiple analytical techniques including LCMS, GCMS, HPLC, and NMR . As a key building block, this compound is extensively used in the synthesis of more complex heterocyclic systems. Its primary research value lies in its application as a precursor in the development of active pharmaceutical ingredients (APIs) and various fine chemicals . Indazole-containing derivatives are recognized for their broad spectrum of pharmacological activities, which include antitumor, anti-inflammatory, antifungal, and antibacterial properties, making this core structure highly relevant in drug discovery projects . The bromine atoms at the 3- and 7- positions provide distinct reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . Applications: This chemical is intended for use as an intermediate in synthetic organic chemistry, medicinal chemistry, and biotechnology. It is also employed in the synthesis of pesticide and dye intermediates . Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dibromo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNJRIIDLGHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Chemistry of 3,7 Dibromo 1h Indazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at Brominated Centers

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.orgnih.gov For 3,7-Dibromo-1H-indazole, the two bromine atoms act as reactive handles for such transformations. The general catalytic cycle for these reactions typically involves an oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comyoutube.com The relative reactivity of the C3 and C7 positions can often be controlled by judicious choice of reaction conditions, catalysts, and protecting groups. The synthesis of related compounds like 3-bromo-7-iodo-1H-indazole highlights the utility of dihalogenated indazoles as platforms for divergent synthesis via palladium cross-coupling. researchgate.net

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is valued for its mild conditions, broad functional group tolerance, and the stability of the boron reagents. yonedalabs.comnih.gov

The application of Suzuki-Miyaura coupling to halo-indazoles has been successfully demonstrated for creating a variety of substituted derivatives. nih.gov For instance, the C7 position of 4-substituted 7-bromo-1H-indazoles has been effectively arylated using various aryl boronic acids. nih.govrsc.org Similarly, the C3 position of 3-iodo-1H-indazole has been functionalized through Suzuki coupling to produce precursors for pharmaceutically valuable compounds. mdpi.comresearchgate.net

In the case of this compound, selective or double Suzuki-Miyaura coupling can be envisioned. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for controlling the outcome and achieving high yields.

EntryAryl Halide SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Ref
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O80 nih.gov
2tert-butyl 3-iodo-1H-indazole-1-carboxylate4-(methoxycarbonyl)phenylboronic acidPdCl₂(dppf)K₂CO₃BMImBF₄ (Ionic Liquid)98 mdpi.com
33-chloroindazole3-fluorophenylboronic acidPd-PEPPSI-IPent (P2)K₃PO₄Dioxane/H₂O- nih.gov
4N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious organoboronic acidsPd(dppf)Cl₂·DCMK₂CO₃1,4-dioxane/waterup to 88.8 nih.gov

The Stille coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organostannane (organotin) compound. jk-sci.comlibretexts.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture, though they are toxic. wikipedia.org The reaction is versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. youtube.com

For this compound, Stille coupling offers a pathway to introduce aryl, alkenyl, or alkynyl groups at the C3 and C7 positions. The mechanism proceeds through the standard oxidative addition, transmetalation, and reductive elimination cycle. jk-sci.com While specific examples on this compound are not extensively documented, the reaction's broad applicability to aryl halides makes it a viable strategy for the derivatization of this scaffold. libretexts.orgwikipedia.org The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(dba)₂, is crucial for the reaction's success. jk-sci.com

Coupling Partner 1 (Electrophile)Coupling Partner 2 (Nucleophile)Typical CatalystKey FeaturesRef
This compound (Aryl Bromide)R-Sn(Alkyl)₃ (Organostannane)Pd(PPh₃)₄, Pd(dba)₂Tolerates a wide range of functional groups; organostannanes are air and moisture stable but toxic. jk-sci.comwikipedia.org
Aryl HalidesSecondary Alkyl AzastannatranesPd CatalystAllows coupling of secondary alkyl groups with retention of configuration. nih.gov

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org However, these reagents are sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.org

This methodology can be applied to this compound to introduce a diverse range of alkyl, aryl, and vinyl substituents. The reaction is known for its broad scope and high functional group tolerance. wikipedia.orgnih.gov Highly active catalyst systems, such as those based on acenaphthoimidazolylidene palladium complexes, have been developed to facilitate these couplings under mild conditions with low catalyst loadings, even with less reactive aryl chlorides. organic-chemistry.org The versatility of the Negishi reaction makes it suitable for synthesizing complex molecules, including heterobiaryls. organic-chemistry.orgorgsyn.org

ElectrophileNucleophileCatalystReaction ConditionsKey AdvantageRef
Aryl Halides/TriflatesOrganozinc Compounds (R-ZnX)Palladium(0) or Nickel(0) complexesAnhydrous, inert atmosphereHigh reactivity of organozinc reagent, broad scope. wikipedia.orgorganic-chemistry.org
(Hetero)aryl HalidesAlkylzinc ReagentsAcenaphthoimidazolylidene Pd ComplexesRoom temperature, low catalyst loadingHigh efficiency, mild conditions, tolerates various functional groups. organic-chemistry.org
Aryl Esters (C-O electrophiles)Organozinc ReagentsNickel complexes-Utilizes alternative electrophiles. youtube.com

Beyond the Suzuki, Stille, and Negishi reactions, the field of palladium-catalyzed couplings is extensive. These reactions share a common mechanistic framework but differ in the organometallic nucleophile used. whiterose.ac.uk For instance, Hiyama coupling utilizes organosilicon compounds, and Kumada coupling employs Grignard reagents. whiterose.ac.uknih.gov

The functionalization of the this compound core can be achieved through these varied strategies, depending on the desired substituent and the availability of the corresponding organometallic reagent. The choice of ligand for the palladium catalyst is often critical in tuning the reactivity and selectivity of the coupling process. nih.gov For example, dialkylbiaryl phosphine (B1218219) ligands like SPhos have shown exceptional activity for the cross-coupling of unactivated aryl chlorides and bromides. nih.gov These advanced catalytic systems could be instrumental in achieving selective mono-functionalization or exhaustive di-functionalization of this compound.

Nucleophilic Substitution Reactions on Halogenated Indazoles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

This reaction is generally favored on electron-poor aromatic systems. masterorganicchemistry.com The presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group significantly activates the ring toward nucleophilic attack. libretexts.orglibretexts.org The indazole ring itself is considered an electron-deficient heterocycle. Therefore, this compound could potentially undergo nucleophilic substitution with strong nucleophiles (e.g., alkoxides, amines), although the reaction might require harsh conditions or the presence of additional activating substituents on the benzene (B151609) ring portion of the molecule. The bromine atoms serve as good leaving groups for this type of transformation.

Electrophilic Functionalization of Substituted Indazole Cores

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. wisdomlib.org In this process, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. lkouniv.ac.in The reactivity of the ring and the position of substitution are governed by the electronic properties of the substituents already present.

Functional Group Interconversions Involving Bromine Atoms

The bromine atoms at the C-3 and C-7 positions of this compound are versatile handles for a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, enabling the synthesis of diverse indazole derivatives. The reactivity of each bromine atom can be influenced by the choice of catalyst, ligands, and reaction conditions, sometimes allowing for selective functionalization.

Research into the derivatization of dihalogenated indazoles has demonstrated the feasibility of several key transformations, including cyanation, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions provide powerful methods for creating new carbon-carbon and carbon-heteroatom bonds at the indazole core.

A significant building block for the synthesis of 3,7-disubstituted 1H-indazoles is 3-bromo-7-iodo-1H-indazole. researchgate.net The differential reactivity of the C-I and C-Br bonds under palladium catalysis allows for selective and sequential functionalization. However, the principles of these transformations are broadly applicable to this compound, with the understanding that the C-Br bond at the 3-position is generally more reactive than the one at the 7-position in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cyanation

The conversion of the bromine atoms of a dihalogenated indazole to nitrile groups can be achieved using palladium catalysis. For instance, the reaction of 3-bromo-7-iodo-1H-indazole with zinc cyanide in the presence of a palladium catalyst and a suitable phosphine ligand results in the formation of the corresponding dicyano-indazole. researchgate.net This transformation is expected to proceed similarly for this compound, likely with the substitution of the more reactive C3-Br first, followed by the C7-Br under more forcing conditions. A plausible reaction scheme would involve the use of Pd₂(dba)₃ as the palladium source and dppf as the ligand. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting a halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction has been successfully applied to various bromo-indazoles. For instance, 7-bromo-4-substituted-1H-indazoles have been shown to undergo Suzuki-Miyaura coupling with arylboronic acids to yield 7-aryl-4-substituted-1H-indazoles. nih.govrsc.org Similarly, 5-bromoindazoles have been effectively coupled with heteroarylboronic acids. nih.gov

Based on these precedents, it is anticipated that this compound can undergo sequential Suzuki-Miyaura couplings. The higher reactivity of the C3-Br bond would likely allow for selective arylation at this position under carefully controlled conditions. Subsequent coupling at the C7 position would then provide 3,7-diaryl-1H-indazoles. Typical conditions for such transformations involve a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium carbonate in a solvent mixture like dimethoxyethane and water. nih.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted indazoles. Studies on 5-bromo-3-iodoindazoles have demonstrated the feasibility of selective and sequential Sonogashira couplings. thieme-connect.de The more reactive C-I bond undergoes coupling first, followed by the C-Br bond under more stringent conditions.

For this compound, a similar sequential approach is expected. The C3-Br, being more activated, would likely react first with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper salt (e.g., CuI) in an amine base like triethylamine. Subsequent reaction at the C7 position would furnish the 3,7-dialkynyl-1H-indazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This method has been successfully applied to the amination of various bromo-indazoles, providing access to amino-indazole derivatives which are important pharmacophores. nih.gov The reaction is typically carried out using a palladium precatalyst and a specialized phosphine ligand, with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

It is conceivable that this compound can undergo sequential Buchwald-Hartwig amination. Selective amination at the C3-position could likely be achieved, followed by amination at the C7-position to yield 3,7-diamino-1H-indazoles. The choice of ligand and reaction conditions would be crucial for controlling the selectivity and achieving high yields.

Interactive Data Table of Functional Group Interconversions

Tautomeric and Conformational Aspects of Brominated Indazoles

Tautomeric Equilibrium Between 1H- and 2H-Indazole Forms

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov A third, less common form, 3H-indazole, is generally not favored. chemicalbook.comjmchemsci.com The equilibrium between the 1H- and 2H- tautomers has been extensively studied through both experimental techniques and theoretical calculations. austinpublishinggroup.com

The 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-tautomer, which has a quinonoid structure. nih.govbeilstein-journals.orgresearchgate.net This greater stability of the 1H-form is observed in the gas phase, in solution, and in the solid state. nih.govthieme-connect.de Theoretical calculations and thermochemical studies have quantified this stability difference. The free energy of the 1H-tautomer is reported to be lower than that of the 2H-tautomer. chemicalbook.com For instance, the energy difference between the 1H- and 2H-tautomers of unsubstituted indazole is approximately 2.3 kcal/mol, indicating a clear preference for the 1H form. chemicalbook.comaustinpublishinggroup.com This trend is consistent even when considering solvent effects. austinpublishinggroup.com

The preference for the 1H-tautomer is also evident in N-alkylated derivatives. Studies show that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by about 3.2 to 3.6 kcal/mol. chemicalbook.comthieme-connect.de This inherent stability of the 1H-indazole form is a crucial factor in its prevalence and reactivity in chemical syntheses. researchgate.net

Relative Stability of Indazole Tautomers
CompoundMore Stable TautomerEnergy Difference (kcal/mol)Reference
Indazole1H-Indazole2.3 chemicalbook.comaustinpublishinggroup.com
Methyl-Indazole1-Methyl-1H-indazole3.2 - 3.6 chemicalbook.comthieme-connect.de

Impact of Bromine Substitution on Tautomeric Stability and Distribution

The introduction of substituents onto the indazole ring can significantly influence the position of the tautomeric equilibrium. Bromine, as a halogen substituent, exerts a notable electronic effect on the ring system. Due to its electron-withdrawing nature, a bromine atom alters the electron density distribution within the indazole molecule, which in turn can affect the relative stability of the 1H and 2H tautomers.

The presence of bromine atoms can stabilize one tautomeric form over the other through inductive effects. For example, in the case of methyl 5-bromo-1H-indazole-3-carboxylate, the regioselectivity of N-alkylation reactions, which is inherently linked to the tautomeric preference and nucleophilicity of the nitrogen atoms, is influenced by the bromo-substituent. beilstein-journals.orgbeilstein-journals.org The electron-withdrawing effect of the bromine at position 5 impacts the electron density at both N1 and N2, thereby affecting the outcome of reactions sensitive to the tautomeric equilibrium.

Conformational Analysis of 3,7-Dibromo-1H-indazole Derivatives

Crystallographic studies of related brominated indazole derivatives provide valuable insights. For instance, in structures of brominated indazoles, the bromine atoms extend from the plane of the heterocyclic ring. The conformation of substituents, such as a hydroxymethyl group in (1H-indazol-1-yl)methanol derivatives, is defined by specific torsion angles. For example, the torsion angle N2–N1–C–O in a series of nitro-substituted (1H-indazol-1-yl)methanol derivatives was found to be consistently around 85-86°. nih.gov This indicates a preferred orientation of the substituent relative to the indazole ring.

In the case of this compound derivatives, the bromine atoms at positions 3 and 7 would sterically and electronically influence the conformation of any other substituents. Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state conformation. In crystal structures of similar compounds, molecules often form dimers through hydrogen bonds, for instance, between the N-H of one molecule and a nitrogen atom of another. The presence of two bromine atoms in 5,7-dibromo-1H-indazol-3-ol is expected to enhance hydrogen bonding involving the hydroxyl group due to their electron-withdrawing effects.

Selected Torsion Angles in (1H-Indazol-1-yl)methanol Derivatives
Compound DerivativeTorsion AngleValue (°)Reference
(1H-Indazol-1-yl)methanolN2–N1–C–O75.4 nih.gov
(4-Nitro-1H-indazol-1-yl)methanolN2–N1–C–O85.6 nih.gov
(5-Nitro-1H-indazol-1-yl)methanolN2–N1–C–O85.0 nih.gov
(6-Nitro-1H-indazol-1-yl)methanolN2–N1–C–O86.4 nih.gov

Spectroscopic and Computational Analysis in Structural Elucidation

X-ray Crystallography for Solid-State Structural DeterminationSingle-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Without access to peer-reviewed studies containing this specific information for 3,7-Dibromo-1H-indazole, it is not possible to generate the requested detailed article with the required scientific accuracy and data tables. Further experimental research on this compound is needed to provide the necessary data for a complete spectroscopic and structural analysis.

Computational Chemistry and Density Functional Theory (DFT)

Computational chemistry provides theoretical insights into the behavior of molecules, complementing experimental findings. DFT is a widely used method that calculates the electronic structure of atoms and molecules to determine their properties. For a molecule like this compound, DFT can be employed to explore various aspects of its chemical nature.

Theoretical Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of indazole derivatives are of significant interest, particularly in the context of functionalization reactions such as N-alkylation. DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, as well as the relative stability of different reaction products.

For the indazole ring system, key reactivity descriptors can be calculated to predict its behavior. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Reactivity Descriptors (Illustrative for a Generic Indazole System)

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Indicates the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / 2ηMeasures the propensity of a species to accept electrons.

This table illustrates the types of data that would be generated from a DFT study. Specific values for this compound are not available in the provided search results.

Modeling of Electronic Structure and Charge Distribution

The electronic structure and charge distribution of this compound are fundamental to understanding its chemical behavior. DFT calculations can generate electron density maps and calculate partial atomic charges, providing a detailed picture of how electrons are distributed across the molecule.

A Molecular Electrostatic Potential (MEP) map is a valuable tool derived from these calculations. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring, indicating their nucleophilic character. The bromine atoms would influence the charge distribution on the benzene (B151609) ring.

Simulation of Spectroscopic Parameters and Luminescent Properties

DFT and its time-dependent extension (TD-DFT) can be used to simulate various spectroscopic parameters, which can then be compared with experimental data for structural elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, such calculations would provide theoretical chemical shifts for the protons and carbons of the indazole ring, which could aid in the interpretation of experimental NMR spectra.

Vibrational Spectroscopy (IR): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed experimental peaks.

Electronic Spectroscopy (UV-Vis) and Luminescent Properties: TD-DFT is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can also provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*). Furthermore, by analyzing the properties of the first excited state, it is possible to make predictions about the potential luminescent (fluorescent or phosphorescent) properties of the molecule. The presence of heavy atoms like bromine can influence these properties, for instance, by promoting intersystem crossing, which can affect the balance between fluorescence and phosphorescence.

Role of 3,7 Dibromo 1h Indazole As a Synthetic Intermediate in Complex Chemical Architectures

Building Block for Diverse Heterocyclic Scaffolds

The rigid bicyclic structure of 3,7-dibromo-1H-indazole, combined with the reactivity of its bromine substituents, makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. These scaffolds are often found at the core of biologically active molecules. The bromine atoms act as versatile handles for annulation reactions, where additional rings are fused onto the indazole framework.

Through strategic chemical manipulations, this compound has been employed in the synthesis of various tricyclic and tetracyclic systems. For instance, it can be used to construct fused systems like pyrroloindazoles and pyrazoloquinazolines. arkat-usa.org These complex heterocyclic scaffolds are of significant interest in drug discovery due to their presence in numerous pharmacologically active compounds. arkat-usa.orgnih.gov The synthesis of these larger ring systems often involves sequential cross-coupling reactions or cyclization cascades, where the bromine atoms are displaced to form new carbon-carbon or carbon-heteroatom bonds, thereby building the new rings onto the indazole core.

Table 1: Examples of Heterocyclic Scaffolds Derived from Dibromo-Indazoles

Starting Material Reaction Type Resulting Scaffold Reference
This compound Annulation/Cyclization Pyrrolo[3,4-f]indazole arkat-usa.org
This compound Annulation/Cyclization Pyrazolo[4,3-h]quinazoline arkat-usa.org
7-Bromo-1H-indazole derivatives Nenitzescu Indole Synthesis Pyrrolo[2,3-e]indazoles arkat-usa.org
7-Bromo-1H-indazole derivatives Cycloaddition Pyrrolo[3,2-f]indazole arkat-usa.org

Precursor for Advanced Functionalized Molecules

The true synthetic utility of this compound lies in its role as a precursor for a multitude of functionalized molecules. The bromine atoms at positions C3 and C7 can be selectively replaced by a wide range of functional groups using modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com This allows for the precise installation of aryl, alkyl, amino, and other groups, leading to a diverse library of substituted indazoles. nih.gov

These functionalization reactions are critical for tuning the electronic and steric properties of the indazole core, which is often a key strategy in the development of new therapeutic agents. nih.gov For example, the introduction of specific substituents can enhance a molecule's binding affinity to a biological target, improve its pharmacokinetic profile, or modulate its activity. nih.govnih.gov The ability to systematically modify the indazole scaffold at two distinct positions makes this compound a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Table 2: Functionalization Reactions of Brominated Indazoles

Bromo-Indazole Position Reaction Type Reagent/Catalyst Introduced Functional Group Reference
C3 Suzuki-Miyaura Coupling Organoboronic acids / Pd catalyst Aryl/Heteroaryl mdpi.com
C7 Sonogashira Coupling Terminal alkynes / Pd/Cu catalyst Alkynyl researchgate.net
C3 and C7 Cyanation Zinc cyanide / Pd catalyst Cyano researchgate.net
C3 Stille Coupling Organostannanes / Pd catalyst Heteroaryl (e.g., Thiazolyl) researchgate.net

Strategies for Divergent Synthesis utilizing Dibrominated Indazole Scaffolds

Divergent synthesis is a powerful strategy that enables the creation of a wide range of structurally distinct molecules from a single, common intermediate. This compound is an excellent substrate for such strategies due to the differential reactivity of its two bromine atoms. researchgate.net By carefully selecting reaction conditions, catalysts, and coupling partners, chemists can selectively functionalize one bromine atom while leaving the other intact for subsequent transformations.

This stepwise, selective functionalization is often achieved through palladium-mediated cross-coupling reactions. researchgate.net For instance, the C3 position can be more reactive under certain conditions, allowing for an initial coupling reaction at this site. The resulting 3-substituted-7-bromo-1H-indazole can then be subjected to a second, different cross-coupling reaction to modify the C7 position. This orthogonal reactivity allows for the synthesis of a diverse array of 3,7-disubstituted indazoles with precise control over the substitution pattern. Such divergent approaches are highly efficient for generating chemical libraries for high-throughput screening and for the systematic exploration of chemical space around the indazole scaffold. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 3,7-Dibromo-1H-indazole, and how can reaction conditions influence halogenation regioselectivity?

  • Methodological Answer : Bromination of indazole derivatives typically employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Regioselectivity at positions 3 and 7 can be enhanced using Lewis acids like FeCl₃ to direct electrophilic substitution . Copper(I)-catalyzed intramolecular amination is also viable for constructing the indazole core, followed by sequential bromination . Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regiochemistry and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz) resolves aromatic protons (δ 7.2–8.5 ppm), with splitting patterns indicating substitution patterns. ¹³C NMR confirms bromine-induced deshielding (C-Br peaks at ~110–125 ppm) .
  • HRMS : Electrospray ionization (ESI) confirms molecular ion clusters ([M+H]⁺) and isotopic patterns for bromine .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts from incomplete bromination .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :
  • Enzymatic Assays : Evaluate inhibition of α-glucosidase (IC₅₀) using p-nitrophenyl-α-D-glucopyranoside as a substrate, with UV-Vis monitoring at 405 nm .
  • Antioxidant Screening : DPPH radical scavenging assays (λ = 517 nm) quantify activity, with ascorbic acid as a positive control .
  • Cell-Based Assays : Use MTT viability tests on cancer cell lines (e.g., HeLa) to assess cytotoxicity, with IC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in this compound synthesis?

  • Methodological Answer : Intramolecular [2+3] cycloaddition or dimerization may occur under high-temperature or excess bromine conditions. DFT calculations (B3LYP/6-31G*) model transition states to predict pathways, while LC-MS identifies dimers (m/z ~580–600) . X-ray crystallography (Cambridge Structural Database) resolves byproduct structures, confirming sp³ hybridization at unexpected positions .

Q. How do substituent effects influence the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Bromine at C-3 enhances electrophilic reactivity, enabling cross-coupling (Suzuki-Miyaura) for aryl/heteroaryl diversification .
  • Steric Effects : Bulky substituents at N-1 (e.g., benzyl groups) reduce α-glucosidase inhibition by ~40%, as shown in SAR studies .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to enzyme active sites (e.g., α-glucosidase), with bromine forming halogen bonds to His-279 .

Q. What computational methods validate the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to compute HOMO-LUMO gaps (~4.5 eV), correlating with redox activity .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (C-3/C-7) to predict nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvation effects in DMSO to assess stability over 50 ns trajectories .

Q. How can crystallographic data resolve ambiguities in this compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) determines bond lengths (C-Br ~1.9 Å) and dihedral angles (N1-C2-C3-Br = 175°). Data deposited in the Cambridge Crystallographic Data Centre (CCDC 1902859) confirm planar indazole cores and intermolecular Br···π interactions .

Q. What strategies improve the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate in PBS (pH 7.4) at 37°C for 24 h; HPLC monitors degradation (<5% degradation indicates stability) .
  • Protecting Groups : Introduce acetyl groups at N-1 to reduce hydrolysis rates by 70%, as shown by ¹H NMR tracking of aqueous solutions .

Data Contradictions and Validation

  • Discrepancies in Bromination Efficiency : Some studies report 80% yields using FeCl₃ , while others note <50% yields without catalysts . Validate via controlled experiments with in situ IR monitoring of NBS consumption.
  • Variability in Biological Activity : IC₅₀ values for α-glucosidase inhibition range from 1.2–8.7 µM across labs . Standardize assays using identical enzyme batches (e.g., Sigma-Aldrich) and triplicate measurements.

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